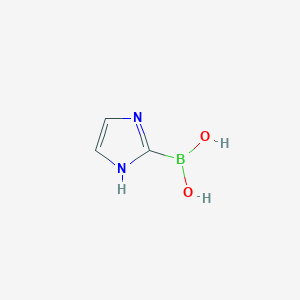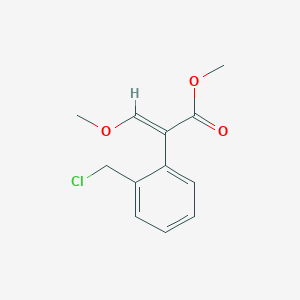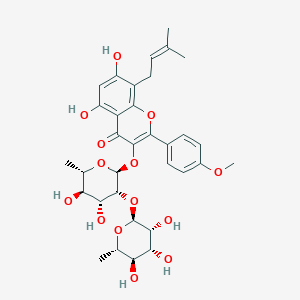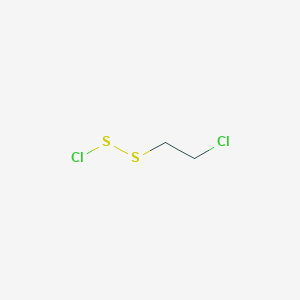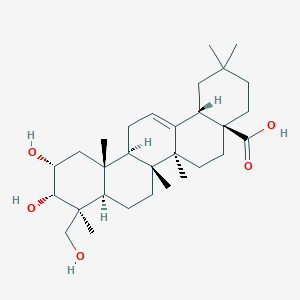
Ácido 2,3,24-trihidroxioleano-12-en-28-oico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,24-Trihydroxyolean-12-en-28-oic acid, also known as 2,3,24-trihydroxy-olean-12-en-28-oic acid, is a naturally occurring triterpene acid found in the leaves, stems, and bark of many plants belonging to the Oleaceae family. It is also known as oleanolic acid (OA) and is a member of the oleanane triterpenoids. Oleanolic acid has been used in traditional Chinese medicine for centuries and has recently been the focus of much scientific research. Oleanolic acid has been found to have a wide range of potential therapeutic effects, including anti-inflammatory, anti-oxidant, anti-viral, and anti-cancer properties.
Aplicaciones Científicas De Investigación
Medicina
“Ácido 2,3,24-trihidroxioleano-12-en-28-oico” muestra actividad citotóxica {svg_1} {svg_2}. Esto significa que tiene el potencial de ser utilizado en el tratamiento de varios tipos de cáncer. Las propiedades citotóxicas del compuesto podrían aprovecharse para atacar y matar las células cancerosas.
Química
En el campo de la química, este compuesto es de interés debido a su estructura compleja y la presencia de múltiples grupos hidroxilo {svg_3} {svg_4}. Estos grupos pueden participar en diversas reacciones químicas, lo que convierte a este compuesto en un reactivo útil en la química sintética.
Biología
Este compuesto es un terpenoide que se aísla de las ramas y las hojas de Pyrus pashia {svg_5} {svg_6}. Los terpenoides son una clase amplia y diversa de compuestos orgánicos naturales que tienen diversos roles biológicos. A menudo tienen aromas fuertes y son utilizados por las plantas para la defensa.
Farmacología
La actividad citotóxica del “this compound” también tiene implicaciones en la farmacología {svg_7}. Podría utilizarse para desarrollar nuevos fármacos para el tratamiento de enfermedades caracterizadas por un rápido crecimiento y división celular, como el cáncer.
Agricultura
La actividad antifúngica del compuesto, como se demostró en pruebas contra ciertos hongos {svg_8}, sugiere posibles aplicaciones en la agricultura. Podría utilizarse para desarrollar nuevos fungicidas para proteger los cultivos y aumentar el rendimiento.
Análisis Bioquímico
Cellular Effects
2,3,24-Trihydroxyolean-12-en-28-oic acid has been observed to exert various effects on different cell types. It has shown cytotoxic activity against certain cancer cell lines, indicating its potential as an anti-cancer agent. This compound influences cell signaling pathways, leading to changes in gene expression and cellular metabolism. For instance, it may induce apoptosis in cancer cells by activating specific signaling cascades. Additionally, 2,3,24-Trihydroxyolean-12-en-28-oic acid has been reported to affect cellular metabolism by modulating the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of 2,3,24-Trihydroxyolean-12-en-28-oic acid involves its interaction with various biomolecules. This compound can bind to specific proteins and enzymes, leading to their inhibition or activation. For example, it may inhibit enzymes involved in cell proliferation, thereby exerting its cytotoxic effects. Additionally, 2,3,24-Trihydroxyolean-12-en-28-oic acid can modulate gene expression by interacting with transcription factors or other regulatory proteins. These interactions result in changes in the expression of genes involved in cell cycle regulation, apoptosis, and other cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3,24-Trihydroxyolean-12-en-28-oic acid have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term studies have shown that 2,3,24-Trihydroxyolean-12-en-28-oic acid can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis. The exact temporal dynamics of its effects are still being studied .
Dosage Effects in Animal Models
The effects of 2,3,24-Trihydroxyolean-12-en-28-oic acid vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory and cytotoxic activities, without significant adverse effects. At higher doses, 2,3,24-Trihydroxyolean-12-en-28-oic acid may cause toxicity, including liver and kidney damage. Threshold effects have been observed, where the compound’s activity significantly increases beyond a certain dosage, leading to enhanced therapeutic or toxic effects .
Metabolic Pathways
2,3,24-Trihydroxyolean-12-en-28-oic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can exert biological effects. Additionally, 2,3,24-Trihydroxyolean-12-en-28-oic acid can influence metabolic flux by modulating the activity of key enzymes in metabolic pathways, thereby affecting the levels of metabolites and overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 2,3,24-Trihydroxyolean-12-en-28-oic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biological effects. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for binding proteins. Additionally, 2,3,24-Trihydroxyolean-12-en-28-oic acid may accumulate in certain tissues, leading to localized effects .
Subcellular Localization
2,3,24-Trihydroxyolean-12-en-28-oic acid is localized to specific subcellular compartments, where it can interact with target biomolecules. This localization is mediated by targeting signals or post-translational modifications that direct the compound to specific organelles. For example, 2,3,24-Trihydroxyolean-12-en-28-oic acid may be directed to the mitochondria, where it can influence mitochondrial function and induce apoptosis. The subcellular localization of this compound is crucial for its activity and function .
Propiedades
IUPAC Name |
(4aS,6aR,6aS,6bR,8aR,9S,10S,11R,12aR,14bS)-10,11-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O5/c1-25(2)11-13-30(24(34)35)14-12-28(5)18(19(30)15-25)7-8-22-26(3)16-20(32)23(33)27(4,17-31)21(26)9-10-29(22,28)6/h7,19-23,31-33H,8-17H2,1-6H3,(H,34,35)/t19-,20+,21+,22+,23+,26-,27+,28+,29+,30-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWNHLTKFBKYDOJ-ZDNZHVAWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1)C)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)(C[C@H]([C@H]([C@]3(C)CO)O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,4-dibromo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1148942.png)
![cis-tert-butyl 2-(aminomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate](/img/structure/B1148949.png)
![5-Bromo-8-methoxy-[1,2,4]triazolo[4,3-A]pyrazine](/img/structure/B1148953.png)
